molecular formula C15H20N4O4S2 B2837662 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(phenylsulfonyl)-1,4-diazepane CAS No. 1903603-59-7

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(phenylsulfonyl)-1,4-diazepane

Cat. No. B2837662
CAS RN: 1903603-59-7
M. Wt: 384.47
InChI Key: PEOCJOGIYRTCFF-UHFFFAOYSA-N
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Description

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(phenylsulfonyl)-1,4-diazepane is a synthetic compound with potential applications in scientific research. This compound is also known as TRO19622 and has been studied for its ability to modulate ion channels and receptors in the brain. In

Scientific Research Applications

Synthesis and Reactivity

  • The study by Goddard-Borger and Stick (2007) presents an efficient, inexpensive, and shelf-stable diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, demonstrating its utility in converting primary amines into azides and activated methylene substrates into diazo compounds. This research highlights the potential of imidazole-sulfonyl-based compounds in synthetic chemistry applications, particularly in the generation of azides and diazo compounds from primary amines and activated methylene substrates respectively (Goddard-Borger & Stick, 2007).

Catalysis

  • The work by Rahman et al. (2012) discusses the use of a zwitterionic-type molten salt, specifically 4-(1-Imidazolium) butane sulfonate, as an effective catalyst for the synthesis of substituted imidazoles under solvent-free conditions. This study underscores the catalytic capabilities of imidazolium-based compounds in facilitating multicomponent reactions, offering a green and efficient approach to synthesizing substituted imidazoles (Rahman et al., 2012).

Antimicrobial Applications

  • Darwish et al. (2014) focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. This research provides insight into the potential biomedical applications of sulfonyl-based compounds in creating effective antimicrobial agents (Darwish et al., 2014).

Organocatalysis

  • Ghosal et al. (2016) explored the use of an imidazole-based zwitterionic-salt as an organocatalyst for regioselective aziridine ring-opening reactions. The study demonstrates the utility of imidazolium compounds in organocatalysis, particularly in enhancing the regioselectivity of reactions involving aziridine ring-opening (Ghosal et al., 2016).

Green Chemistry

  • Holbrey et al. (2003) investigated the partitioning of mercury(ii) from aqueous solutions using a hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid. This research highlights the environmental applications of imidazolium salts, particularly in the field of green chemistry, for the removal of heavy metals from aqueous solutions (Holbrey et al., 2003).

properties

IUPAC Name

1-(benzenesulfonyl)-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-17-12-15(16-13-17)25(22,23)19-9-5-8-18(10-11-19)24(20,21)14-6-3-2-4-7-14/h2-4,6-7,12-13H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOCJOGIYRTCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(phenylsulfonyl)-1,4-diazepane

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